Thiodiglycolic-dimethyl ester

Description

Thiodiglycolic-dimethyl ester (CAS: 26447-85-8), also known as Methyl 2,2-dithienylglycolate or Di-2-thienylglycolic acid methyl ester, is an organosulfur compound with the molecular formula C₁₁H₁₀O₃S₂ and a molecular weight of 254.33 g/mol . It features two thiophene (thienyl) rings attached to a glycolic acid backbone, esterified with a methyl group. This structure confers unique electronic and steric properties, making it valuable in materials science and pharmaceutical synthesis.

The compound is commercially available as a certified reference material (TraceCERT®) from Sigma-Aldrich (Product No. PHR9201), highlighting its use in analytical and quality control applications .

Properties

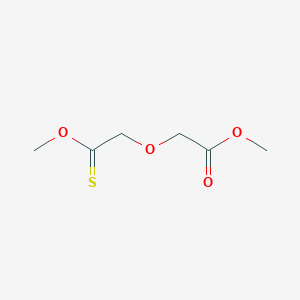

Molecular Formula |

C6H10O4S |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

methyl 2-(2-methoxy-2-sulfanylideneethoxy)acetate |

InChI |

InChI=1S/C6H10O4S/c1-8-5(7)3-10-4-6(11)9-2/h3-4H2,1-2H3 |

InChI Key |

XYMMVQAUXLFLAM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COCC(=S)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiodiglycolic-dimethyl ester can be synthesized through several methods. One common approach involves the esterification of thiodiglycolic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .

Another method involves the reaction of chloroacetic acid methyl ester with sodium sulfide. This reaction occurs in an aqueous solution with a pH buffer to maintain the pH between 5 and 8. The presence of a phase transfer catalyst can enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as fractional distillation and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Hydrolysis Reactions

TDG-DME undergoes hydrolysis in aqueous acidic or basic conditions to regenerate thiodiglycolic acid ():

Applications :

-

Hydrolysis is critical in metabolic pathways (e.g., TDG-DME derivatives like ifosfamide metabolize to thiodiglycolic acid (TDGA) in vivo, linked to hepatotoxicity ( )).

Nucleophilic Substitution

The electron-deficient sulfur atom facilitates nucleophilic substitution. For example, reaction with amines produces thioether-linked amides:

Industrial Relevance :

Oxidation and Redox Reactions

The sulfur center participates in redox processes:

-

Oxidation : Forms sulfoxide or sulfone derivatives with oxidizing agents like HO:

-

Reduction : Cleavage of the S–C bond with reducing agents (e.g., LiAlH) yields mercaptoacetate esters.

Thermal Stability and Decomposition

TDG-DME decomposes at elevated temperatures (>200°C), producing volatile organic compounds (VOCs) like methyl mercaptan and acetic acid ( ).

Thermogravimetric Analysis Data ( ):

| Temperature Range (°C) | Mass Loss (%) | Major Products |

|---|---|---|

| 200–250 | 35 | CHSH, CO |

| 250–300 | 60 | CHCOOCH |

Scientific Research Applications

Pharmaceutical Applications

- Drug Formulation : Thiodiglycolic dimethyl ester has been explored as a potential excipient in drug formulations due to its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs). Research indicates that it can improve the bioavailability of poorly soluble drugs when used in formulations .

- Insulin Receptor Activation : A study highlighted the compound's role in activating insulin receptors, suggesting its potential use in diabetes management. The research demonstrated that derivatives of thiodiglycolic acid, including its esters, could influence glucose metabolism .

- Antioxidant Properties : Thiodiglycolic dimethyl ester exhibits antioxidant activity, which can be beneficial in protecting cells from oxidative stress. This property is particularly relevant in developing therapeutic agents aimed at combating oxidative stress-related diseases .

Cosmetic Applications

- Topical Formulations : The compound is utilized in cosmetic formulations for its skin-conditioning properties. It helps improve the texture and moisture retention of creams and lotions. Experimental designs have shown that formulations containing thiodiglycolic dimethyl ester enhance skin hydration and sensory attributes .

- Stabilizing Agent : In cosmetic products, thiodiglycolic dimethyl ester acts as a stabilizing agent, preventing the degradation of sensitive ingredients under varying environmental conditions. This stability is crucial for maintaining product efficacy over time .

Industrial Applications

- Chemical Synthesis : Thiodiglycolic dimethyl ester serves as an intermediate in synthesizing other chemical compounds, including agrochemicals and specialty chemicals. Its ability to undergo further chemical transformations makes it valuable in industrial chemistry .

- Coatings and Polymers : The compound's properties allow it to be incorporated into coatings and polymers to enhance their performance characteristics, such as chemical resistance and durability. This application is particularly useful in manufacturing high-performance materials for various industries .

Case Studies

Mechanism of Action

The mechanism of action of thiodiglycolic-dimethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

a) Di-2-Thienylglycolic Acid Ethyl Ester

- Hypothetical structure : Ethyl ester replaces the methyl group.

- Molecular formula : C₁₂H₁₂O₃S₂.

b) Phenyl-Thienyl Glycolic Methyl Ester

- Hypothetical structure : One thienyl group replaced by a phenyl ring.

- Molecular formula : C₁₁H₁₀O₃S.

- Inferred properties : Reduced sulfur content may lower electronic conductivity, but the phenyl group could enhance π-π stacking in polymer applications.

c) 4-Phenylthio Benzyl Chloride

Comparative Data Table

Research Findings and Functional Differences

- Electronic Properties : this compound’s dual thienyl groups enhance electron delocalization compared to single-thienyl or phenyl analogs, making it a candidate for conductive polymers .

- Stability: Sulfur atoms may increase susceptibility to oxidation relative to non-sulfur analogs, necessitating inert storage conditions .

Biological Activity

Thiodiglycolic-dimethyl ester (TDGE) is a compound derived from thiodiglycolic acid, which has garnered attention for its potential biological activities. This article explores the biological activity of TDGE, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis of this compound

TDGE can be synthesized through the esterification of thiodiglycolic acid with methanol, often in the presence of dehydrating agents to enhance yield. The typical reaction involves mixing thiodiglycolic acid with methanol under specific conditions to produce dimethyl thiodiglycolate, achieving yields of 60-70% .

Metabolic Pathways

TDGE is metabolized in vivo and can influence various metabolic pathways. Research indicates that metabolites such as thiodiglycolic acid are produced during the metabolism of cyclophosphamide and ifosfamide, suggesting that TDGE may play a role in modulating drug metabolism and toxicity . This is particularly relevant in contexts where these chemotherapeutic agents are used, as thiodiglycolic acid has been implicated in nephrotoxicity associated with these drugs.

Case Studies and Research Findings

- Vinyl Chloride Exposure : A study examining workers exposed to vinyl chloride found elevated urinary levels of thiodiglycolic acid, indicating its potential as a biomarker for exposure to this toxic compound . This suggests that TDGE may have implications in occupational health and safety.

- Metabolic Monitoring : Another investigation focused on optimizing conditions for the biological monitoring of thiodiacetic acid in urine. This study highlighted the importance of understanding the metabolic fate of TDGE and its derivatives in biological systems .

Data Table: Summary of Biological Activities

Q & A

Basic: What experimental design methodologies are recommended for optimizing the synthesis of thiodiglycolic-dimethyl ester?

Answer:

The Taguchi method is a robust experimental design framework for optimizing synthesis parameters (e.g., catalyst concentration, reaction temperature, molar ratios) with minimal experimental runs. This approach uses orthogonal arrays to systematically evaluate interactions between variables. For example, a study on methyl ester production achieved a 96.7% yield by optimizing parameters like catalyst type (KOH), concentration (1.5 wt%), and temperature (60°C) using Taguchi’s L-9 orthogonal array design . Key steps include:

- Defining control parameters and levels (e.g., 3 levels for 4 variables).

- Calculating signal-to-noise (S/N) ratios to prioritize "larger-the-better" outcomes.

- Validating results via ANOVA to identify statistically significant factors (e.g., catalyst concentration contributed 77.58% to yield variance) .

Advanced: How can researchers resolve contradictions in reported yields of this compound across studies?

Answer:

Contradictions often arise from unaccounted variables (e.g., impurity profiles, solvent purity) or methodological differences. A systematic approach includes:

- Sensitivity analysis : Quantify the impact of minor parameter deviations (e.g., ±5°C temperature fluctuations) on yield.

- Meta-regression : Pool data from multiple studies to identify confounding factors (e.g., reaction time vs. catalyst loading interactions).

- Replication under controlled conditions : Reproduce experiments using standardized reagents and equipment (e.g., HPLC-grade solvents, inert atmosphere). For instance, discrepancies in methyl ester yields were resolved by isolating the effect of moisture content (<0.1% vs. >0.5%) .

Basic: What analytical techniques are essential for characterizing this compound purity?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies ester content and detects volatile byproducts (e.g., residual methanol) with a detection limit of 0.01% .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C=O stretch at 1740 cm⁻¹, S-C bonds at 600–700 cm⁻¹) to confirm esterification completion .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 3.7 ppm for methoxy groups) and ¹³C NMR (δ 170 ppm for carbonyl) validate structural integrity .

Advanced: How can multivariate analysis improve the ecological safety profile of this compound synthesis?

Answer:

Multivariate approaches like Response Surface Methodology (RSM) balance yield optimization with environmental metrics (e.g., E-factor, energy consumption). For example:

- Waste minimization : A biodiesel study reduced solvent waste by 40% using RSM to optimize ethanol recycling .

- Toxicity screening : Pair LC-MS with computational models (e.g., ECOSAR) to predict byproduct ecotoxicity. Adjust reaction pH or catalyst type to avoid hazardous intermediates (e.g., sulfonic acid derivatives) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .

- Ventilation : Maintain airflow >0.5 m/s to disperse vapors (TLV: 10 ppm) .

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can researchers design a stability study for this compound under varying storage conditions?

Answer:

- Accelerated stability testing : Use Arrhenius kinetics to model degradation rates at elevated temperatures (40°C, 60°C) and 75% relative humidity. Monitor ester hydrolysis via titrimetry or GC .

- Light exposure studies : UV-Vis spectroscopy (λ=254 nm) quantifies photolytic decomposition. Control with amber glassware or UV-stabilized containers .

Basic: What statistical methods are appropriate for analyzing reproducibility in this compound synthesis?

Answer:

- Repeatability standard deviation (RSD) : Calculate RSD for triplicate runs (e.g., RSD <2% indicates high precision) .

- Control charts : Track batch-to-batch variability (e.g., X-bar charts for mean yield) to detect systemic errors .

Advanced: How can quantum mechanical modeling predict reaction pathways for this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.